molecular formula C20H18BrFO5 B2774844 (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate CAS No. 1233335-84-6

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate

Cat. No.: B2774844
CAS No.: 1233335-84-6
M. Wt: 437.261
InChI Key: BXKUNDXPWMNAMP-KRPQAPJTSA-N
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Description

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate is a complex organic compound with a molecular weight of 437.26 g/mol. It is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and two benzoyl groups attached to a pentofuranosyl ring

Preparation Methods

The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate involves several steps, starting with the preparation of the core pentofuranosyl ring. The synthetic routes typically include:

  • Formation of the Pentofuranosyl Ring: : The core structure is synthesized through a series of reactions involving the formation of a furanose ring from appropriate starting materials.

  • Fluorination: : Introduction of the fluorine atom at the 2-position of the pentofuranosyl ring is achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Bromination: : The bromine atom is introduced at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

  • Hydrolysis: : Hydrolysis reactions can be performed using aqueous acids or bases to cleave specific bonds within the molecule.

Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and reducing agents, depending on the specific reaction being performed. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in understanding nucleoside analogs and their interactions with enzymes.

  • Industry: : The compound can be used in the production of various chemical products, including intermediates for other synthetic processes.

Mechanism of Action

The mechanism by which (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate stands out due to its unique structural features, such as the presence of both fluorine and bromine atoms. Similar compounds include:

  • 2-Deoxy-2-fluoro-D-erythro-pentofuranosyl bromide: : Lacks the methyl group.

  • 2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl chloride 3,5-dibenzoate: : Uses a chloride instead of a bromide.

  • 2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl iodide 3,5-dibenzoate: : Uses an iodide instead of a bromide.

Properties

IUPAC Name

[(2R,3R,4R,5S)-3-benzoyloxy-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKUNDXPWMNAMP-XNFNUYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1Br)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1Br)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128006
Record name β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233335-84-6
Record name β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233335-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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